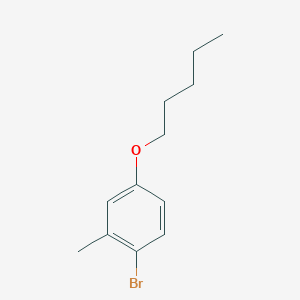
4-Bromo-3'-chloro-6'-methylbenzhydrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3’-chloro-6’-methylbenzhydrol is an organic compound with the molecular formula C14H12BrClO It is a derivative of benzhydrol, characterized by the presence of bromine, chlorine, and methyl substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-chloro-6’-methylbenzhydrol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, 3-chloro-6-methylbenzaldehyde, and a reducing agent.
Condensation Reaction: The aldehyde groups of the starting materials undergo a condensation reaction to form the corresponding benzhydrol derivative.
Reduction: The intermediate product is then subjected to reduction conditions, often using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield 4-Bromo-3’-chloro-6’-methylbenzhydrol.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3’-chloro-6’-methylbenzhydrol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to dissolve reactants and control reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3’-chloro-6’-methylbenzhydrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-Bromo-3’-chloro-6’-methylbenzophenone.
Reduction: Formation of 4-Bromo-3’-chloro-6’-methylcyclohexanol.
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Aplicaciones Científicas De Investigación
4-Bromo-3’-chloro-6’-methylbenzhydrol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3’-chloro-6’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3’-chloro-6’-methylbenzophenone
- 4-Bromo-3’-chloro-6’-methylcyclohexanol
- 4-Bromo-3’-chloro-6’-methylbenzaldehyde
Uniqueness
4-Bromo-3’-chloro-6’-methylbenzhydrol is unique due to its specific combination of bromine, chlorine, and methyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
IUPAC Name |
(4-bromophenyl)-(5-chloro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-9-2-7-12(16)8-13(9)14(17)10-3-5-11(15)6-4-10/h2-8,14,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYLEKCFMBFMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B7977377.png)



